molecular formula C20H21NO5S B2825131 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3,4-trimethoxybenzamide CAS No. 2034566-45-3

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3,4-trimethoxybenzamide

Cat. No. B2825131
CAS RN: 2034566-45-3
M. Wt: 387.45
InChI Key: GCHYOWGNVFOBNV-UHFFFAOYSA-N
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Description

“N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3,4-trimethoxybenzamide” is a complex organic compound. It contains a thiophene nucleus, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties .


Chemical Reactions Analysis

Thiophene and its derivatives are used in various chemical reactions to synthesize new compounds with potential therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .

Scientific Research Applications

Synthesis and Activity of Related Compounds

  • Antibacterial, Antiurease, and Antioxidant Activities

    Research on the synthesis of certain furan and thiophene derivatives demonstrated effective antiurease and antioxidant activities, highlighting the potential of furan and thiophene motifs in developing compounds with specific biological activities (Sokmen et al., 2014).

  • C-H Bond Activation/Borylation Catalyzed by Iron Complexes

    A study reported the C-H bond activation and borylation of furans and thiophenes, showing the chemical reactivity of these motifs which could be useful in synthetic chemistry and material science (Hatanaka, Ohki, & Tatsumi, 2010).

  • Electron-rich Heteroaroylphosphonates

    Investigation into the reactions of heteroaroylphosphonates based on furan, pyrrole, or thiophene with trimethyl phosphite revealed novel reaction pathways and products, suggesting these motifs' utility in developing new phosphorus-containing compounds (Griffiths et al., 2008).

  • Synthesis and Anticancer Activity of Benzofuran Derivatives

    A study on the design, synthesis, and biological evaluation of 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin showed significant anticancer and antiangiogenic activities, pointing to the therapeutic potential of furan-containing compounds (Romagnoli et al., 2015).

Future Directions

The future directions in the research of thiophene derivatives like “N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3,4-trimethoxybenzamide” involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . The aim is to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2,3,4-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-23-16-6-5-15(18(24-2)19(16)25-3)20(22)21-10-8-14-4-7-17(27-14)13-9-11-26-12-13/h4-7,9,11-12H,8,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHYOWGNVFOBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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